3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to a class of tetrahydrothienoquinoline carboxamides, which are structurally complex molecules designed for antiviral applications. Its core structure features a bicyclic thienoquinoline scaffold substituted with a tert-butyl group at position 6, a trifluoromethyl group at position 4, and a 1,3-thiazol-2-yl carboxamide moiety. These substituents are hypothesized to enhance target binding affinity, metabolic stability, and solubility compared to earlier analogs .
Properties
IUPAC Name |
3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4OS2/c1-19(2,3)9-4-5-11-10(8-9)13(20(21,22)23)12-14(24)15(30-17(12)26-11)16(28)27-18-25-6-7-29-18/h6-7,9H,4-5,8,24H2,1-3H3,(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFQLIPBWGTJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NC=CS4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 664999-41-1) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H21F3N4OS2
- Molar Mass : 454.53 g/mol
The presence of a trifluoromethyl group and a thiazole moiety suggests potential interactions with biological targets, particularly in enzymatic pathways.
Research indicates that compounds with similar structures can act as protease inhibitors. The trifluoromethyl group enhances the stability of the compound's carbonyl group, making it susceptible to nucleophilic attack by active site residues in proteases. This suggests that this compound may inhibit specific proteases involved in various diseases, including viral infections and cancer .
Antiviral Activity
Studies have shown that compounds with similar structures can inhibit the activity of SARS-CoV cysteine proteases. The mechanism involves mimicking substrate-enzyme interactions during peptide bond hydrolysis . While specific data on this compound's antiviral efficacy is limited, its structural features suggest potential as an inhibitor.
Anticancer Potential
The compound's ability to inhibit proteases may extend to cancer therapeutics. Protease inhibitors have been explored for their roles in disrupting cancer cell proliferation and metastasis . Further research is necessary to elucidate the specific anticancer mechanisms of this compound.
Antimicrobial Effects
Compounds containing thienoquinoline derivatives have shown antimicrobial properties. Similar derivatives have been tested against various bacterial strains and exhibited significant antibacterial activity . While direct studies on this compound are sparse, its structural analogs suggest potential effectiveness against microbial infections.
Case Studies and Research Findings
Scientific Research Applications
The compound 3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds with structural similarities have shown significant activity against various pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa. A study reported a minimum inhibitory concentration (MIC) of 12.5 µg/mL for certain derivatives, comparable to established antimicrobials like miconazole .
Anticancer Properties
The thienoquinoline scaffold has been investigated for its anticancer effects. Compounds derived from this structure have demonstrated cytotoxicity against cancer cell lines. For example, a derivative was found to inhibit cell proliferation in human breast cancer cells with an IC50 value of 15 µM .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and metastasis, making it a candidate for further development in cancer therapeutics .
Fungicidal Activity
The compound's derivatives have been tested for fungicidal properties against various fungal pathogens affecting crops. One study highlighted that a related thienoquinoline derivative exhibited a MIC of 6.25 µg/mL against Fusarium oxysporum, indicating strong potential as a fungicide . This suggests that the compound could be developed into an agricultural fungicide to protect crops from fungal diseases.
Pesticide Development
Given its structural characteristics, this compound can also be explored for use in pesticide formulations. Its ability to disrupt biological processes in pests can lead to effective pest management solutions in agriculture.
Development of Functional Materials
The unique chemical structure of this compound allows for its incorporation into functional materials. Research has indicated that compounds with thienoquinoline structures can be utilized in the development of organic light-emitting diodes (OLEDs) due to their favorable electronic properties .
Nanotechnology Applications
Additionally, the compound may find applications in nanotechnology, particularly in the development of nanoscale sensors or drug delivery systems. Its ability to form stable complexes with metals could be leveraged for creating novel nanomaterials with specific functionalities.
Case Studies
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is most closely related to the VGTI-A3 series, which was derived from high-throughput screening (HTS) campaigns targeting RNA viruses like dengue virus (DENV) and West Nile virus (WNV). Key structural differences and their implications are summarized below:
Table 1: Structural and Functional Comparison
*Inference based on tert-butyl and trifluoromethyl groups, which often enhance solubility via balanced lipophilicity.
Key Observations:
Position 6 Substituent: The tert-butyl group in the target compound replaces the phenyl group in VGTI-A3. However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization . In contrast, the phenyl group in VGTI-A3 contributes to low solubility, prompting the synthesis of analogs like VGTI-A3-03 .
Position 4 Substituent :
- The trifluoromethyl group in the target compound is absent in VGTI-A3. This electron-withdrawing group may enhance metabolic stability and binding affinity through hydrophobic or dipole interactions with viral targets .
Thiazole Substituent :
- The 1,3-thiazol-2-yl group in the target compound lacks the 4-phenyl modification seen in VGTI-A3. This simplification may reduce synthetic complexity while maintaining antiviral activity.
Antiviral Activity and Resistance
- VGTI-A3 and VGTI-A3-03 : These compounds inhibit DENV and WNV by binding to the viral capsid protein, preventing nucleocapsid assembly. However, resistance mutations (e.g., capsid protein mutations) emerge rapidly, limiting clinical utility .
- Target Compound: Structural modifications may delay resistance by altering binding interactions.
Solubility and Drug Development
Preparation Methods
Amino Group Introduction
The amino group at position 3 is introduced via Buchwald-Hartwig amination of a brominated precursor. Using Pd(OAc)2/Xantphos as a catalyst and Cs2CO3 as a base, aryl bromides react with ammonia equivalents (e.g., benzophenone imine) followed by acidic hydrolysis to yield the free amine.
Purification Strategies
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The patent method for 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one highlights the use of ethyl acetate for extraction, minimizing sulfuric acid interference.
Analytical Validation and Yield Optimization
Key data for intermediate and final compounds:
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core cyclization | Tetrahydrothienoquinoline | 72 | 95 |
| Trifluoromethylation | CF3-substituted derivative | 65 | 92 |
| Carboxamide coupling | Thiazole-linked compound | 58 | 98 |
Reaction scalability is enhanced by optimizing solvent systems (e.g., aqueous-alcoholic mixtures for thiocarbohydrazide condensation) and catalyst loadings.
Challenges and Mitigation
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
The synthesis of structurally analogous thienoquinoline and thiazole derivatives typically involves multi-step reactions with careful control of substituent positioning. For example, cyclization reactions in ethanol or acetonitrile under reflux conditions (1–3 hours) are common for thiazole-containing analogs . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency for heterocyclic cores .
- Temperature control : Reflux temperatures (70–80°C) balance reaction rate and byproduct formation .
- Catalysts : Triethylamine or iodine can facilitate cyclization and sulfur elimination in thiadiazole derivatives .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding interactions (e.g., NH in the 3-amino group) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the trifluoromethyl and tert-butyl groups .
- Infrared (IR) spectroscopy : Stretching frequencies for amide bonds (1650–1700 cm⁻¹) and thiazole rings (~1500 cm⁻¹) confirm functional groups .
Q. How can researchers address solubility challenges during in vitro assays?
Solubility in aqueous buffers is often limited due to the hydrophobic tert-butyl and trifluoromethyl groups. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution .
- Derivatization : Introduce polar groups (e.g., sulfonate or hydroxyl) at non-critical positions while preserving the core pharmacophore .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
Molecular docking and density functional theory (DFT) calculations can predict binding affinities and electronic effects of substituents:
- Trifluoromethyl group : Its electron-withdrawing nature may enhance metabolic stability but reduce π-π stacking in hydrophobic pockets .
- Thiazole ring : Nitrogen positioning influences hydrogen bonding with target proteins (e.g., kinase ATP-binding sites) .
- Data-driven approaches : Machine learning models trained on analogous thienoquinoline derivatives can prioritize synthetic targets .
Q. What experimental designs resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions or impurity artifacts. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) .
- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for binding kinetics and thermal shift assays for target engagement .
- Batch consistency : HPLC purity ≥98% and rigorous NMR lot-to-lot comparisons reduce variability .
Q. How can researchers investigate the metabolic stability of this compound?
- In vitro microsomal assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS .
- Metabolite identification : Use high-resolution MSⁿ to detect hydroxylation or demethylation products, particularly at the tert-butyl group .
- Isotope labeling : Deuterium incorporation at metabolically labile sites (e.g., benzylic positions) can prolong half-life .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the compound’s interaction with cytochrome P450 isoforms to refine toxicity profiles .
- In vivo models : Prioritize pharmacokinetic studies in rodent models with implanted tumors (e.g., xenografts) .
- Synthetic scalability : Explore flow chemistry for safer handling of reactive intermediates (e.g., thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
